![molecular formula C13H16N2O2 B2847221 N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 331627-19-1](/img/structure/B2847221.png)
N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic amide that belongs to the class of pyrrolidines and has a molecular formula of C14H18N2O2. DMPO is synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzaldehyde with 1,3-dimethylurea, followed by cyclization with acetic anhydride.
Scientific Research Applications
- N-(2,4-Dimethylphenyl)formamide serves as a solvent, reaction medium, and reagent in organic synthesis. Researchers employ it to create new molecules, study reaction mechanisms, and develop novel chemical processes .
- Researchers have investigated the cytotoxicity of amitraz and its metabolites using assays in HepG2 cells . Notably, N-(2,4-dimethylphenyl)formamide is one of the main metabolites and is considered a potent neurotoxicant .
Organic Synthesis and Polymer Chemistry
Neurotoxicity Studies
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and the cardiovascular system .
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic receptor . It binds to these receptors and mimics the action of natural neurotransmitters, leading to an overstimulation of the receptor . This overstimulation results in a series of downstream effects that ultimately lead to the paralysis and death of insects .
Biochemical Pathways
Upon binding to the alpha-adrenergic receptors, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins . These enzymes play key roles in various biochemical pathways, including the regulation of mood, pain perception, and inflammation . The inhibition of these enzymes disrupts these pathways, leading to a range of effects, including overexcitation, paralysis, and death in insects .
Pharmacokinetics
It is known that most animal species, including humans, can metabolize amitraz rapidly to form six metabolites during biotransformation . These metabolites include N-methyl-N′-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .
Result of Action
The molecular and cellular effects of Amitraz’s action are primarily due to its interaction with the alpha-adrenergic receptors. This interaction leads to overexcitation, which subsequently results in paralysis and death in insects . In mammals, Amitraz is less harmful and is commonly used as an insecticide against mite or tick infestation in dogs .
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-3-4-10(9(2)7-8)15-13(17)11-5-6-12(16)14-11/h3-4,7,11H,5-6H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQVNTRVLSNHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide |
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